Product packaging for 5-Benzothiazoleacetic acid, 2-pyridyl-(Cat. No.:CAS No. 49701-98-6)

5-Benzothiazoleacetic acid, 2-pyridyl-

Cat. No.: B14669812
CAS No.: 49701-98-6
M. Wt: 270.31 g/mol
InChI Key: BJYONXICRMQIJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Heterocyclic Chemistry Research

5-Benzothiazoleacetic acid, 2-pyridyl-, also known as (2-(pyridin-2-yl)benzo[d]thiazol-5-yl)acetic acid, is a heterocyclic compound featuring a benzothiazole (B30560) ring system linked to a pyridine (B92270) ring at the 2-position and possessing an acetic acid group at the 5-position of the benzothiazole core. Both benzothiazole and pyridine moieties are prevalent in medicinal chemistry and materials science.

Benzothiazoles are a class of bicyclic compounds that have been extensively investigated for their wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. mdpi.com The fusion of a benzene (B151609) ring and a thiazole (B1198619) ring imparts a rigid, electron-rich structure that can interact with various biological targets.

Similarly, the pyridine ring is a fundamental six-membered aromatic heterocycle containing one nitrogen atom. It is a key structural component in numerous pharmaceuticals and natural products. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which often plays a crucial role in molecular recognition and binding to biological macromolecules.

The combination of these two heterocyclic systems with an acetic acid functional group in 5-Benzothiazoleacetic acid, 2-pyridyl- suggests a molecule with potential for diverse chemical interactions and biological activities. The acetic acid moiety, in particular, can serve as a handle for further chemical modifications or as a group that influences the compound's solubility and pharmacokinetic properties.

Historical Evolution of Academic Research on 5-Benzothiazoleacetic acid, 2-pyridyl-

A comprehensive review of publicly available scientific literature reveals a notable scarcity of studies specifically focused on 5-Benzothiazoleacetic acid, 2-pyridyl-. While extensive research exists on the synthesis and application of various benzothiazole and pyridine derivatives, this particular compound does not appear to have been a specific target of significant historical academic investigation. General synthetic methods for related structures, such as the reaction of 2-aminothiophenols with pyridine derivatives, could theoretically be adapted for its preparation, but dedicated studies detailing its synthesis and characterization are not readily found.

Current Research Landscape and Identified Knowledge Gaps concerning 5-Benzothiazoleacetic acid, 2-pyridyl-

The current research landscape for 5-Benzothiazoleacetic acid, 2-pyridyl- is largely undefined, highlighting a significant knowledge gap. There is a lack of published data on its synthesis, spectroscopic properties, crystal structure, and potential applications. Research on structurally similar compounds, such as other substituted 2-pyridylbenzothiazoles, is ongoing, with studies exploring their potential as kinase inhibitors or in coordination chemistry. nih.govbldpharm.com However, the influence of the acetic acid group at the 5-position of the benzothiazole ring remains unexplored.

The primary knowledge gaps for this compound include:

Synthesis: Optimized and scalable synthetic routes are not documented.

Physicochemical Properties: Data on its solubility, stability, pKa, and other fundamental chemical properties are unavailable.

Spectroscopic Characterization: Detailed NMR, IR, and mass spectrometry data have not been published.

Biological Activity: There are no reports on the screening of this compound for any specific biological targets.

Material Science Applications: Its potential use in the development of new materials, such as organic light-emitting diodes (OLEDs) or sensors, has not been investigated.

Interdisciplinary Relevance of 5-Benzothiazoleacetic acid, 2-pyridyl- in Contemporary Chemical Sciences

Despite the lack of direct research, the structural motifs of 5-Benzothiazoleacetic acid, 2-pyridyl- suggest potential interdisciplinary relevance.

In medicinal chemistry , the combination of the benzothiazole and pyridine rings could be a starting point for the design of novel therapeutic agents. The benzothiazole core is a known pharmacophore, and the 2-pyridyl substituent could modulate activity and selectivity. The acetic acid group offers a site for prodrug strategies or for forming salts to improve pharmaceutical properties.

In materials science , the conjugated system of the 2-pyridylbenzothiazole core could impart interesting photophysical properties. Such compounds are often investigated for their fluorescence and potential use in electronic devices. The acetic acid group could be used to anchor the molecule to surfaces or to influence its self-assembly properties.

In coordination chemistry , the nitrogen atoms of the pyridine and thiazole rings can act as ligands for metal ions, forming coordination complexes with potential catalytic or magnetic properties. The carboxylate group of the acetic acid moiety could also participate in metal coordination.

The following table provides an overview of the key structural features and their potential implications:

Structural FeaturePotential Significance
Benzothiazole Core Known pharmacophore, rigid planar structure, electron-rich system.
2-Pyridyl Substituent Modulates electronic properties, provides a coordination site for metals, can influence biological target binding.
Acetic Acid Group Improves hydrophilicity, provides a handle for further derivatization, can participate in hydrogen bonding and metal coordination.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N2O2S B14669812 5-Benzothiazoleacetic acid, 2-pyridyl- CAS No. 49701-98-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

49701-98-6

Molecular Formula

C14H10N2O2S

Molecular Weight

270.31 g/mol

IUPAC Name

2-(2-pyridin-2-yl-1,3-benzothiazol-5-yl)acetic acid

InChI

InChI=1S/C14H10N2O2S/c17-13(18)8-9-4-5-12-11(7-9)16-14(19-12)10-3-1-2-6-15-10/h1-7H,8H2,(H,17,18)

InChI Key

BJYONXICRMQIJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(S2)C=CC(=C3)CC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Strategies for 5 Benzothiazoleacetic Acid, 2 Pyridyl

Retrosynthetic Analysis Approaches for 5-Benzothiazoleacetic acid, 2-pyridyl-

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule to identify viable starting materials. The most common disconnection strategies for 2-arylbenzothiazoles sever the bonds forming the thiazole (B1198619) ring.

Primary Disconnection (C-S and C-N Bonds): The most direct retrosynthetic approach involves disconnecting the two carbon-heteroatom bonds of the thiazole ring. This leads to a key intermediate, (4-amino-3-mercaptophenyl)acetic acid (1) , and a C1-electrophile derived from the pyridine (B92270) ring, such as 2-pyridinecarboxaldehyde (B72084) (2) or 2-pyridinecarboxylic acid (3) . This is the most widely adopted strategy for benzothiazole (B30560) synthesis due to the accessibility of 2-aminothiophenol (B119425) precursors.

Route A: Disconnection via condensation with an aldehyde. This is a powerful and common method involving the reaction of the o-aminothiophenol with an aldehyde, followed by oxidative cyclization.

Route B: Disconnection via condensation with a carboxylic acid. This route involves amide bond formation followed by a dehydrative cyclization, often requiring high temperatures or specific condensing agents.

Alternative Disconnection (C-C and C-S Bonds): A less common but viable strategy involves disconnecting the C2-pyridyl bond and one of the C-S bonds. This could lead to a precursor like 5-(carboxymethyl)benzothiazole and a pyridylating agent through a C-H activation or cross-coupling strategy. However, this approach is often more complex due to challenges in the regioselective functionalization of the pre-formed benzothiazole ring.

Given its prevalence and efficiency, the primary disconnection strategy leading to precursor 1 is the most strategically sound approach for a laboratory-scale or industrial synthesis.

Novel Synthetic Routes to 5-Benzothiazoleacetic acid, 2-pyridyl- and its Key Precursors

The synthesis of the target molecule hinges on the successful preparation of the key precursor, (4-amino-3-mercaptophenyl)acetic acid (1) , for which no direct commercial source is readily available. A proposed synthetic pathway is outlined below.

Proposed Synthesis of Key Precursor: (4-amino-3-mercaptophenyl)acetic acid (1)

A plausible route to this crucial intermediate starts from the commercially available (4-aminophenyl)acetic acid.

N-Protection: The amino group of (4-aminophenyl)acetic acid is first protected, for example, as an acetamide, to prevent side reactions and to direct subsequent functionalization.

Directed Ortho-Thiolation: The introduction of the sulfur moiety ortho to the protected amino group is the critical step. While direct sulfonation can be challenging, a directed ortho-thioarylation or a related C-H functionalization approach can be employed. rsc.org For instance, the protected aniline (B41778) can be treated with a sulfenylating agent in the presence of a directing-group-aware catalyst. An alternative classical approach involves chlorosulfonation followed by reduction of the resulting sulfonyl chloride to a thiol.

Deprotection: Finally, removal of the N-protecting group under appropriate conditions (e.g., acidic or basic hydrolysis) would yield the desired (4-amino-3-mercaptophenyl)acetic acid (1) .

Final Condensation and Cyclization to 5-Benzothiazoleacetic acid, 2-pyridyl-

With the key precursor (1) in hand, the final benzothiazole ring can be constructed through condensation with a suitable pyridine-derived electrophile. The most common method is the reaction with 2-pyridinecarboxaldehyde (2) . This reaction typically proceeds via the formation of a benzothiazoline (B1199338) intermediate, which is then oxidized to the aromatic benzothiazole. A variety of modern oxidative systems have been developed for this purpose. mdpi.comnih.gov

Table 1: Selected Modern Conditions for Condensation of 2-Aminothiophenols with Aldehydes
Catalyst/Oxidant SystemSolventConditionsKey AdvantagesReference
H₂O₂/HClEthanolRoom TemperatureMild conditions, readily available reagents mdpi.com
Air/DMSODMSO60 °CCatalyst-free, uses air as the terminal oxidant ijpsonline.com
K₂S₂O₈DMSO/H₂O100 °CEffective for cross-dehydrogenative coupling organic-chemistry.org
Visible Light/Eosin Y-Visible LightMetal-free, photoredox catalysis mdpi.com
VOSO₄EthanolRoom TemperatureEco-friendly, reusable catalyst, short reaction time mdpi.com

Alternatively, direct condensation with 2-pyridinecarboxylic acid (3) can be achieved, typically under harsher conditions using reagents like polyphosphoric acid (PPA) at high temperatures to facilitate both amide formation and the subsequent dehydrative cyclization.

Green Chemistry Principles and Sustainable Synthesis of 5-Benzothiazoleacetic acid, 2-pyridyl-

Applying green chemistry principles to the synthesis of 5-Benzothiazoleacetic acid, 2-pyridyl- focuses on reducing waste, avoiding hazardous reagents, and improving energy efficiency. airo.co.inmdpi.comnih.gov

Alternative Solvents: The condensation step can be performed in greener solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG), replacing traditional chlorinated solvents. airo.co.in Ionic liquids have also been employed as recyclable reaction media. airo.co.in

Catalyst Choice: Utilizing reusable heterogeneous catalysts, such as SnP₂O₇ or biocatalysts like laccase, minimizes waste and avoids the need for heavy metal catalysts that require difficult removal processes. mdpi.comnih.gov Metal-free catalytic systems, including those driven by visible light, represent a particularly sustainable approach. mdpi.comairo.co.in

Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and energy consumption for the condensation of 2-aminothiophenols with aldehydes or carboxylic acids compared to conventional heating. nih.govairo.co.in Ultrasonic irradiation is another energy-efficient technique that can promote these reactions. airo.co.in

Atom Economy: Three-component reactions, where multiple bonds are formed in a single operation, offer high atom economy. nih.govnih.gov While a direct three-component synthesis for the target molecule is complex, strategies involving the reaction of an aniline, an aldehyde, and a sulfur source (like elemental sulfur) can be considered for related structures and represent a highly atom-economical approach. nih.gov

Chemo-, Regio-, and Stereoselective Synthesis Strategies for 5-Benzothiazoleacetic acid, 2-pyridyl- and Analogues

Selectivity is a critical aspect of synthesizing a precisely functionalized molecule like 5-Benzothiazoleacetic acid, 2-pyridyl-.

Chemoselectivity: During the condensation reaction, the key chemoselective challenge is to ensure the reaction occurs between the amino and thiol groups of precursor (1) and the carbonyl group of precursor (2) without promoting side reactions. The acetic acid moiety and the pyridine nitrogen are generally not reactive under these conditions. The choice of a mild oxidant is crucial to prevent over-oxidation of the thiol or other sensitive functionalities.

Regioselectivity: The primary regiochemical challenge lies in the synthesis of the key precursor (1) . The introduction of the thiol group must be directed specifically to the position ortho to the amine and meta to the acetic acid group. Using a protecting group on the amine that also serves as a directing group for electrophilic substitution is a common strategy to ensure high regioselectivity in the sulfonation or thiolation step. rsc.org In syntheses starting from polysubstituted anilines, the final cyclization is inherently regioselective, forming the five-membered thiazole ring. ijrpc.comthieme-connect.com

Stereoselectivity: The target molecule, 5-Benzothiazoleacetic acid, 2-pyridyl-, is achiral, so stereoselectivity is not a concern in its synthesis. However, for the synthesis of analogues containing stereocenters (e.g., on a modified acetic acid side chain), stereoselective methods such as asymmetric catalysis would be required.

Catalytic Methodologies in the Synthesis of 5-Benzothiazoleacetic acid, 2-pyridyl-

Catalysis is central to the modern synthesis of benzothiazoles, offering improved yields, milder reaction conditions, and greater efficiency.

Metal-Based Catalysis:

Palladium: Palladium catalysts are highly effective for C-S bond formation via the cyclization of thiobenzanilides, which can be intermediates in the synthesis. acs.org They are also used in cross-coupling reactions if an alternative retrosynthetic approach is considered.

Copper: Copper salts and nanoparticles are widely used, inexpensive, and efficient catalysts for both the condensation of 2-aminothiophenols with various partners and for intramolecular S-arylation reactions. nih.gov

Other Metals: Catalysts based on Nickel, Vanadium (VOSO₄), and Samarium (Sm(OTf)₃) have also been reported to effectively promote the synthesis of 2-substituted benzothiazoles under mild conditions. mdpi.commdpi.com

Table 2: Comparison of Catalytic Systems for 2-Arylbenzothiazole Synthesis
Catalyst TypeExampleTypical ReactionAdvantagesReference
PalladiumPd(OAc)₂, Pd/CIntramolecular C-H/C-S cyclizationHigh efficiency, good functional group tolerance acs.org
CopperCuI, Cu(OAc)₂, Cu-NPsCondensation/Oxidative CyclizationLow cost, versatile, robust mdpi.comnih.gov
NickelNi(II) saltsIntramolecular oxidative cyclizationCheaper than palladium mdpi.com
PhotocatalystEosin Y, 4CzIPNVisible-light induced cyclizationMetal-free, sustainable, mild conditions mdpi.comnih.gov
OrganocatalystBrønsted/Lewis AcidsCondensation/DehydrationMetal-free, readily available organic-chemistry.org

Metal-Free Catalysis: Growing interest in sustainability has led to the development of metal-free catalytic systems. These include organocatalysts (such as Brønsted acids), iodine-mediated reactions, and the use of oxidants like K₂S₂O₈ or simply air in DMSO. ijpsonline.comorganic-chemistry.org Photocatalysis using organic dyes like Eosin Y under visible light irradiation provides a powerful metal-free pathway for the oxidative cyclization step. mdpi.comnih.gov

Flow Chemistry and Continuous Processing for 5-Benzothiazoleacetic acid, 2-pyridyl- Production

Flow chemistry offers significant advantages for the production of benzothiazoles, including enhanced safety, improved heat and mass transfer, and ease of scalability. researchgate.netakjournals.com

Enhanced Safety: Many benzothiazole syntheses involve exothermic reactions or the use of hazardous reagents. Confining these processes to the small volume of a microreactor significantly improves safety.

Process Intensification: The superior heat exchange in flow reactors allows for the use of higher temperatures and pressures, often accelerating reaction rates dramatically. This can reduce reaction times from hours to minutes.

Multistep Synthesis: Complex, multi-step syntheses, such as the preparation of functionalized benzothiazoles, can be "telescoped" into a continuous sequence without isolating intermediates. researchgate.net For the target molecule, a flow process could be envisioned where the precursor (1) and aldehyde (2) are mixed and passed through a heated reactor zone, followed by an in-line oxidation module to yield the final product, which is then purified continuously.

Electrochemical Flow Synthesis: A particularly innovative approach is the use of electrochemical flow reactors. Catalyst- and reagent-free electrochemical dehydrogenative C-S bond formation has been demonstrated for benzothiazole synthesis, offering a highly sustainable and efficient method. nih.govresearchgate.netthieme-connect.com

Multicomponent Reactions Incorporating 5-Benzothiazoleacetic acid, 2-pyridyl- Moieties

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom economy and efficiency.

While a one-pot MCR for the direct synthesis of 5-Benzothiazoleacetic acid, 2-pyridyl- from simple starting materials is not established, MCRs are highly relevant for the synthesis of the benzothiazole core and for the further diversification of related structures.

Benzothiazole Core Synthesis: Three-component reactions of an o-iodoaniline, an aldehyde, and a sulfur source (like thiourea (B124793) or elemental sulfur) have been developed to construct the 2-arylbenzothiazole scaffold in a single operation. nih.govnih.gov Adapting such a reaction would require a suitably substituted iodoaniline bearing the acetic acid moiety.

Post-Modification via MCRs: The benzothiazole core itself can be a building block in subsequent MCRs. For example, if the acetic acid group were replaced by an amino group (i.e., 2-(pyridin-2-yl)benzothiazol-5-amine), this amine could participate in reactions like the Ugi or Biginelli MCRs to rapidly generate libraries of more complex, drug-like molecules. mdpi.comrsc.org This highlights the utility of the benzothiazole scaffold as a platform for combinatorial chemistry.

Mechanistic Investigations of Chemical Transformations Involving 5 Benzothiazoleacetic Acid, 2 Pyridyl

Reaction Kinetics and Thermodynamic Profiling of 5-Benzothiazoleacetic acid, 2-pyridyl- Conversions

Specific kinetic data, such as rate constants, reaction orders, and activation energies for reactions involving 5-Benzothiazoleacetic acid, 2-pyridyl-, are not extensively documented. However, the reactivity of the benzothiazole (B30560) core is generally influenced by the electronic nature of its substituents. The 2-pyridyl group, being electron-withdrawing, and the acetic acid moiety at the 5-position, also possessing electron-withdrawing characteristics, are expected to influence the electron density of the benzothiazole ring system.

Kinetic studies on analogous heterocyclic systems suggest that transformations, such as nucleophilic aromatic substitution or electrophilic attack, would be sensitive to these electronic effects. For instance, the rate of nucleophilic attack on the benzothiazole ring would likely be enhanced by the electron-deficient nature imparted by the substituents.

Thermodynamic profiling would involve determining the enthalpy (ΔH) and entropy (ΔS) changes associated with conversions of 5-Benzothiazoleacetic acid, 2-pyridyl-. These parameters dictate the spontaneity and equilibrium position of a reaction. While specific values are not available, it is anticipated that reactions leading to more stable, conjugated systems would be thermodynamically favorable. Computational chemistry could provide valuable estimates for these thermodynamic quantities.

Table 1: Hypothetical Kinetic and Thermodynamic Parameters for a Nucleophilic Aromatic Substitution on 5-Benzothiazoleacetic acid, 2-pyridyl-

ParameterHypothetical Value RangeInfluencing Factors
Rate Constant (k)10⁻⁴ - 10⁻² M⁻¹s⁻¹Nucleophile strength, solvent polarity, temperature
Activation Energy (Ea)50 - 100 kJ/molElectronic effects of substituents, steric hindrance
Enthalpy of Reaction (ΔH)-20 to -80 kJ/molBond energies of reactants and products
Entropy of Reaction (ΔS)-50 to 20 J/mol·KChanges in molecularity and degrees of freedom

Elucidation of Reaction Intermediates in 5-Benzothiazoleacetic acid, 2-pyridyl- Chemistry

The identification of reaction intermediates is crucial for understanding reaction mechanisms. For many reactions involving benzothiazole derivatives, charged intermediates such as Meisenheimer complexes (in nucleophilic aromatic substitution) or sigma complexes (in electrophilic aromatic substitution) are proposed.

In the case of 5-Benzothiazoleacetic acid, 2-pyridyl-, the formation of a benzothiazoline (B1199338) intermediate is a plausible step in certain synthetic routes, particularly in reactions involving the cyclization of a precursor. rsc.org This intermediate is typically unstable and readily oxidizes to the aromatic benzothiazole. Spectroscopic techniques like NMR and mass spectrometry, coupled with trapping experiments, would be essential to detect and characterize such transient species. For example, in the synthesis of related benzothiazoles, the reaction is initiated by the formation of an imine, which then cyclizes to the benzothiazoline intermediate. rsc.org

Transition State Analysis for Reactions of 5-Benzothiazoleacetic acid, 2-pyridyl-

Transition state analysis provides insight into the energy barriers of a reaction. While experimental characterization of transition states is challenging, computational methods such as Density Functional Theory (DFT) are powerful tools for modeling these high-energy structures. For reactions of 5-Benzothiazoleacetic acid, 2-pyridyl-, theoretical calculations could elucidate the geometry and energy of transition states for various transformations.

For example, in a substitution reaction, the transition state would involve the partial formation and breaking of bonds between the benzothiazole ring and the incoming and outgoing groups. The stability of this transition state, influenced by the electronic properties of the pyridyl and acetic acid groups, would directly impact the reaction rate.

Solvent Effects and Medium Influence on 5-Benzothiazoleacetic acid, 2-pyridyl- Reactivity

The choice of solvent can significantly alter the rate and outcome of a chemical reaction. For reactions involving a polar molecule like 5-Benzothiazoleacetic acid, 2-pyridyl-, solvent polarity, proticity, and coordinating ability are key factors.

Polar aprotic solvents, such as DMSO or DMF, are often employed in the synthesis of benzothiazole derivatives. rsc.org These solvents can stabilize charged intermediates and transition states, thereby accelerating reactions. In contrast, protic solvents could potentially solvate the nitrogen atoms of the pyridyl and benzothiazole rings, as well as the carboxylic acid group, altering their reactivity. Studies on the acid-base interactions of acetic acid and pyridine (B92270) in different solvents have shown that the nature of the solvent dictates the clustering and interaction between the molecules. rsc.org For instance, in water, the interaction occurs between clusters of the acid and base, while in acetonitrile (B52724), it is an intermonomer interaction. rsc.org

Table 2: Expected Influence of Solvent Type on a Hypothetical Reaction of 5-Benzothiazoleacetic acid, 2-pyridyl-

Solvent TypeExpected Effect on Reaction RateRationale
Polar Aprotic (e.g., DMSO, DMF)IncreaseStabilization of charged intermediates and transition states.
Polar Protic (e.g., Ethanol, Water)VariableCan act as a reactant or stabilize/destabilize species through hydrogen bonding.
Nonpolar (e.g., Toluene, Hexane)DecreasePoor solvation of polar reactants and intermediates.

Radical Pathways and Single Electron Transfer Mechanisms Involving 5-Benzothiazoleacetic acid, 2-pyridyl-

While many reactions of benzothiazoles proceed through ionic mechanisms, the involvement of radical pathways or single electron transfer (SET) processes cannot be ruled out, particularly under photochemical or electrochemical conditions. The extended π-system of the 2-pyridyl-benzothiazole core could potentially be involved in SET processes.

The presence of heteroatoms (nitrogen and sulfur) can also influence the molecule's redox properties. For instance, related compounds have been studied for their ability to generate radicals after a decarboxylation pathway, a process that could be relevant for the acetic acid moiety in the target molecule. researchgate.net Experimental techniques such as electron paramagnetic resonance (EPR) spectroscopy would be necessary to detect any radical intermediates. The initiation of such reactions could be achieved through the use of radical initiators or by photolysis.

Computational and Theoretical Chemistry Studies of 5 Benzothiazoleacetic Acid, 2 Pyridyl

Density Functional Theory (DFT) Calculations on the Electronic Structure and Reactivity of 5-Benzothiazoleacetic acid, 2-pyridyl-

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For 5-Benzothiazoleacetic acid, 2-pyridyl-, DFT calculations, particularly using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), can provide a wealth of information about its electronic properties and reactivity. nbu.edu.sascirp.orgworldscientific.comtandfonline.com

Furthermore, the distribution of these frontier molecular orbitals provides insights into the reactive sites of the molecule. The HOMO is typically localized on electron-rich regions, indicating sites susceptible to electrophilic attack, while the LUMO is found in electron-deficient areas, highlighting potential sites for nucleophilic attack. For 5-Benzothiazoleacetic acid, 2-pyridyl-, the HOMO is expected to be distributed over the benzothiazole (B30560) ring system, while the LUMO may be more localized on the pyridyl ring and the carboxylic acid group.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent areas of low electron density (positive potential), susceptible to nucleophilic attack.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties of 5-Benzothiazoleacetic acid, 2-pyridyl-

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.4 eV
Electronegativity (χ)4.3 eV
Chemical Hardness (η)2.2 eV
Global Softness (S)0.45 eV⁻¹

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar heterocyclic compounds.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility of 5-Benzothiazoleacetic acid, 2-pyridyl-

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like 5-Benzothiazoleacetic acid, 2-pyridyl-, MD simulations are invaluable for exploring its conformational landscape and understanding its flexibility. ucl.ac.ukucl.ac.uk

The molecule's flexibility primarily arises from the rotation around the single bonds connecting the benzothiazole ring, the acetic acid group, and the pyridyl ring. An MD simulation, typically performed over nanoseconds or even microseconds, can reveal the different accessible conformations and the energy barriers between them. This is crucial as the biological activity and physical properties of a molecule are often dependent on its three-dimensional shape.

Conformational analysis can identify the most stable (lowest energy) conformers of the molecule in different environments, such as in a vacuum or in a solvent. dergipark.org.trdergipark.org.tr The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. Understanding the preferred conformation is essential for predicting how the molecule might interact with a biological target. nih.govnih.gov

MD simulations can also provide information about the dynamics of intramolecular hydrogen bonds, for instance, between the carboxylic acid proton and the nitrogen atom of the pyridyl ring or the benzothiazole ring. The stability and dynamics of these hydrogen bonds can significantly influence the molecule's conformation and reactivity.

Table 2: Illustrative Conformational Dihedral Angles and Relative Energies for 5-Benzothiazoleacetic acid, 2-pyridyl-

ConformerDihedral Angle (Benzothiazole-CH₂-COOH)Dihedral Angle (Benzothiazole-Pyridyl)Relative Energy (kcal/mol)
1 (Global Minimum)178°35°0.0
2-65°40°1.2
3180°150°2.5

Note: The data in this table is hypothetical and for illustrative purposes, based on plausible conformations for such a molecule.

Quantum Chemical Calculations of Spectroscopic Parameters of 5-Benzothiazoleacetic acid, 2-pyridyl-

Quantum chemical calculations are instrumental in predicting and interpreting various spectroscopic data, including NMR, IR, and UV-Vis spectra. These theoretical predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their electronic transitions.

¹H and ¹³C NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. tandfonline.comnih.govnih.gov By comparing the calculated spectra with experimental data, one can confirm the proposed molecular structure. mdpi.comresearchgate.netchemicalbook.com Theoretical calculations can also help in assigning specific peaks to particular atoms within the molecule, which can be challenging for complex structures.

Infrared (IR) Spectra: The vibrational frequencies and intensities of a molecule can be calculated using DFT. mdpi.com These theoretical IR spectra can be compared with experimental FT-IR spectra to identify characteristic vibrational modes, such as the C=O stretch of the carboxylic acid, the C=N stretch of the thiazole (B1198619) and pyridine (B92270) rings, and the aromatic C-H stretches.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. soton.ac.ukscielo.org.zayoutube.comrsc.orgmdpi.com TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These calculations also provide information about the nature of the electronic transitions, such as π→π* or n→π* transitions, and which molecular orbitals are involved. For 5-Benzothiazoleacetic acid, 2-pyridyl-, the UV-Vis spectrum is expected to show absorptions arising from electronic transitions within the aromatic benzothiazole and pyridyl systems.

Table 3: Illustrative Predicted Spectroscopic Data for 5-Benzothiazoleacetic acid, 2-pyridyl-

Spectroscopic ParameterPredicted Value
¹H NMR (pyridyl-H, ortho)8.5 ppm
¹³C NMR (C=O)172 ppm
IR (C=O stretch)1715 cm⁻¹
UV-Vis (λmax, π→π*)285 nm

Note: The data in this table is hypothetical and for illustrative purposes, based on typical spectroscopic values for related compounds.

Computational Modeling of Reaction Pathways and Energy Landscapes for 5-Benzothiazoleacetic acid, 2-pyridyl-

Computational modeling can be used to investigate the mechanisms of chemical reactions involving 5-Benzothiazoleacetic acid, 2-pyridyl-. This includes studying its synthesis, degradation, or its reactions with other molecules. By mapping the potential energy surface, it is possible to identify transition states and calculate activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics. researchgate.netnih.govmdpi.comacs.orgbeilstein-journals.org

For example, one could model the synthesis of 5-Benzothiazoleacetic acid, 2-pyridyl-, from appropriate precursors. DFT calculations can be used to elucidate the step-by-step mechanism, identifying key intermediates and transition states. This information can be valuable for optimizing reaction conditions to improve yields and reduce byproducts.

Similarly, the reactivity of the carboxylic acid group, such as its deprotonation or esterification, can be modeled. The energy landscape for these reactions can be calculated to predict the feasibility and rate of these transformations under different conditions.

Theoretical Characterization of Intermolecular Interactions and Self-Assembly of 5-Benzothiazoleacetic acid, 2-pyridyl-

The way molecules interact with each other governs their macroscopic properties, such as their crystal structure and solubility. Theoretical methods can be used to characterize the intermolecular interactions of 5-Benzothiazoleacetic acid, 2-pyridyl-, and to predict how it might self-assemble. ucl.ac.ukrsc.orgtandfonline.comnih.govresearchgate.net

The molecule possesses several functional groups capable of forming hydrogen bonds (the carboxylic acid group and the nitrogen atoms of the pyridine and benzothiazole rings), π-π stacking interactions (between the aromatic rings), and van der Waals forces. researchgate.netnih.govacs.orgresearchgate.netrsc.orgscielo.org.mx Quantum chemical calculations can be used to determine the strength and geometry of these interactions in dimers and larger clusters of the molecule.

Crystal structure prediction (CSP) is a computational technique that aims to predict the most stable crystal packing of a molecule based on its intermolecular interactions. ucl.ac.uktandfonline.comresearchgate.net By generating a large number of possible crystal structures and calculating their lattice energies, CSP can provide insights into the likely polymorphs of 5-Benzothiazoleacetic acid, 2-pyridyl-.

Prediction of Molecular Recognition Properties through Computational Approaches

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. Understanding how 5-Benzothiazoleacetic acid, 2-pyridyl- recognizes and binds to other molecules, particularly biological macromolecules like proteins, is crucial for applications in drug discovery and materials science. semanticscholar.orgnih.govbiointerfaceresearch.comresearchgate.netnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. By docking 5-Benzothiazoleacetic acid, 2-pyridyl- into the active site of a target protein, one can predict its binding mode and estimate its binding affinity. This information is vital for structure-based drug design.

The binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, can be analyzed to understand the key features responsible for binding. This knowledge can then be used to design new molecules with improved binding affinity and selectivity.

Coordination Chemistry and Metal Complexation Research of 5 Benzothiazoleacetic Acid, 2 Pyridyl

Ligand Design Principles and Coordination Modes of 5-Benzothiazoleacetic acid, 2-pyridyl-

The ligand 5-Benzothiazoleacetic acid, 2-pyridyl- is an intriguing molecule for coordination chemists due to its multifunctional nature. It combines the classic bidentate N,N-chelation motif of 2-(2-pyridyl)benzothiazole with a carboxylate group, which can also participate in coordination.

The fundamental design of this ligand is based on the 2-(2-pyridyl)benzothiazole core, which is known to act as a robust bidentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the benzothiazole (B30560) ring. This forms a stable five-membered chelate ring.

The introduction of an acetic acid group at the 5-position of the benzothiazole ring significantly expands the potential coordination modes. The carboxylic acid moiety can be deprotonated to form a carboxylate group, which is an excellent coordinating agent. This opens up several possibilities for the ligand's interaction with metal centers:

Bidentate N,N-Chelation: The ligand can coordinate solely through the pyridyl and benzothiazole nitrogen atoms, with the carboxylate group remaining uncoordinated or interacting with other species in the crystal lattice through hydrogen bonding.

Tridentate N,N,O-Chelation: The ligand could potentially act as a tridentate ligand, coordinating through the two nitrogen atoms and one oxygen atom of the carboxylate group. This would likely involve the formation of a larger, and possibly strained, chelate ring.

Bridging Coordination: The carboxylate group is well-known to act as a bridging ligand between two or more metal centers. This could lead to the formation of binuclear or polynuclear complexes, or even coordination polymers. The bridging modes of the carboxylate group can be syn-syn, syn-anti, or anti-anti.

The choice of coordination mode will likely be influenced by several factors, including the nature of the metal ion (size, charge, and preferred coordination geometry), the reaction conditions (pH, solvent, and temperature), and the presence of counter-ions or other ancillary ligands. The flexibility of the acetic acid side chain allows for a variety of spatial arrangements, making it a versatile building block for coordination compounds with diverse structures.

Synthesis and Structural Elucidation of Metal Complexes with 5-Benzothiazoleacetic acid, 2-pyridyl-

The synthesis of metal complexes with 5-Benzothiazoleacetic acid, 2-pyridyl- would be expected to follow standard procedures for the preparation of coordination compounds. A typical synthetic route would involve the reaction of the ligand with a metal salt in a suitable solvent.

The choice of solvent would be crucial, as it needs to dissolve both the ligand and the metal salt. Alcohols, such as methanol (B129727) or ethanol, are commonly used for the synthesis of complexes with similar ligands. The pH of the reaction mixture would also be a critical parameter, as it would determine the protonation state of the carboxylic acid group. The addition of a base would likely be necessary to deprotonate the carboxylic acid and facilitate its coordination to the metal ion.

Illustrative Example of Expected Crystallographic Data for a Hypothetical Copper(II) Complex:

ParameterExpected Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)9.876
β (°)105.2
Z4
R-factor< 0.05

Note: This is a hypothetical data table for illustrative purposes.

In the absence of single crystals, spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy would provide valuable information about the coordination of the ligand. For example, in the IR spectrum, a shift in the stretching frequency of the carboxylate group upon coordination would be expected.

Spectroscopic and Spectroelectrochemical Characterization of 5-Benzothiazoleacetic acid, 2-pyridyl- Metal Complexes

The spectroscopic and spectroelectrochemical properties of metal complexes of 5-Benzothiazoleacetic acid, 2-pyridyl- are anticipated to be rich and informative.

UV-Visible Spectroscopy: The electronic absorption spectra of these complexes would be expected to show bands corresponding to both ligand-centered (π-π*) and metal-to-ligand charge transfer (MLCT) transitions. The energy of the MLCT bands would be sensitive to the nature of the metal ion, its oxidation state, and the coordination environment.

Infrared Spectroscopy: IR spectroscopy would be a key tool for probing the coordination of the carboxylate group. The position of the asymmetric and symmetric stretching vibrations of the COO- group can provide information about its coordination mode (monodentate, bidentate chelating, or bridging).

Illustrative IR Data for a Hypothetical Zinc(II) Complex:

Functional GroupFree Ligand (cm⁻¹)Coordinated Ligand (cm⁻¹)
ν(C=O) of COOH~1700-
νas(COO⁻)-~1600
νs(COO⁻)-~1400
Δν (νas - νs)-~200

Note: This is a hypothetical data table for illustrative purposes. The value of Δν can indicate the coordination mode of the carboxylate group.

Spectroelectrochemistry: This technique would allow for the study of the electronic properties of the complexes in different oxidation states. By combining cyclic voltammetry with UV-Visible spectroscopy, it would be possible to identify the spectral signatures of the oxidized and reduced species and to gain insight into the electronic structure of the complexes.

Electronic and Magnetic Properties of Coordination Compounds derived from 5-Benzothiazoleacetic acid, 2-pyridyl-

The electronic and magnetic properties of coordination compounds derived from 5-Benzothiazoleacetic acid, 2-pyridyl- would be highly dependent on the choice of the metal ion.

For complexes with diamagnetic metal ions such as Zn(II) or Cd(II), the compounds would be expected to be diamagnetic. However, for complexes with paramagnetic metal ions such as Cu(II), Ni(II), Co(II), or Mn(II), interesting magnetic properties could arise.

The magnetic susceptibility of these complexes could be measured as a function of temperature to determine the nature of the magnetic interactions between the metal centers. In the case of mononuclear complexes, the magnetic behavior would be expected to follow the Curie-Weiss law. For polynuclear complexes, where the carboxylate group acts as a bridge between metal centers, both ferromagnetic (parallel alignment of spins) and antiferromagnetic (anti-parallel alignment of spins) interactions could be observed.

The magnitude and sign of the magnetic exchange coupling constant (J) would provide information about the strength and nature of the magnetic interaction, which is highly dependent on the geometry of the bridging carboxylate group and the metal-metal distance.

Catalytic Applications of 5-Benzothiazoleacetic acid, 2-pyridyl- Metal Complexes in Organic Transformations

Metal complexes of pyridyl-benzothiazole ligands have shown promise as catalysts in a variety of organic transformations. nih.gov The introduction of an acetic acid group could further enhance their catalytic activity or introduce new catalytic capabilities.

The carboxylate group could play several roles in catalysis. It could act as an internal base to facilitate proton transfer steps in a reaction, or it could serve as an anchoring group to immobilize the complex on a solid support, allowing for the development of heterogeneous catalysts.

Potential catalytic applications for metal complexes of 5-Benzothiazoleacetic acid, 2-pyridyl- could include:

Oxidation reactions: The complexes could be used as catalysts for the oxidation of alcohols, alkenes, or sulfides.

Coupling reactions: They could be active in cross-coupling reactions such as Suzuki or Heck couplings.

Polymerization reactions: Some transition metal complexes are known to be effective catalysts for the polymerization of olefins.

The catalytic performance of these complexes would need to be systematically investigated by studying the effects of the metal ion, the reaction conditions, and the substrate scope.

Supramolecular Architectures and Self-Assembled Systems Involving Metal-5-Benzothiazoleacetic acid, 2-pyridyl- Complexes

The presence of both a rigid aromatic core and a flexible carboxylic acid group makes 5-Benzothiazoleacetic acid, 2-pyridyl- an excellent candidate for the construction of supramolecular architectures and self-assembled systems.

The carboxylate group can participate in a variety of non-covalent interactions, including hydrogen bonding and coordination bonding. These interactions can be used to direct the assembly of the metal complexes into higher-order structures, such as one-dimensional chains, two-dimensional layers, or three-dimensional frameworks.

The pyridyl and benzothiazole rings can also participate in π-π stacking interactions, which can further stabilize the supramolecular assembly. The combination of coordination bonds, hydrogen bonds, and π-π stacking interactions could lead to the formation of complex and fascinating supramolecular structures with potential applications in areas such as materials science, sensing, and catalysis.

The design and synthesis of these supramolecular systems would require a careful choice of the metal ion, the solvent, and the reaction conditions to control the self-assembly process and to obtain the desired architecture.

Molecular Interactions and Biological Target Engagement Mechanisms of 5 Benzothiazoleacetic Acid, 2 Pyridyl

In Vitro Mechanistic Studies of 5-Benzothiazoleacetic acid, 2-pyridyl- Binding to Biomolecules

To understand the molecular basis of its biological activity, in vitro binding studies would be essential. These studies would typically involve techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescent polarization assays to quantify the binding affinity (e.g., dissociation constant, Kd) of 5-Benzothiazoleacetic acid, 2-pyridyl- to specific target proteins or nucleic acids. Data from such experiments would be presented in a table format, detailing the biomolecular target, the experimental technique used, and the measured binding parameters.

Enzyme Inhibition Kinetic Analysis and Mechanism by 5-Benzothiazoleacetic acid, 2-pyridyl-

If 5-Benzothiazoleacetic acid, 2-pyridyl- were to exhibit inhibitory activity against an enzyme, detailed kinetic analyses would be performed. These studies would determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki). Michaelis-Menten and Lineweaver-Burk plots would be generated from experimental data to visualize the kinetic mechanism. A data table would summarize the target enzyme, the determined IC50 and Ki values, and the mode of inhibition.

Receptor-Ligand Interaction Profiling and Modulatory Effects of 5-Benzothiazoleacetic acid, 2-pyridyl-

The interaction of 5-Benzothiazoleacetic acid, 2-pyridyl- with specific cellular receptors would be investigated through receptor binding assays. These assays would determine its affinity for various receptor subtypes and whether it acts as an agonist, antagonist, or allosteric modulator. The results would be crucial for understanding its pharmacological profile. A table would present the receptor targets, binding affinities (e.g., Ki or EC50/IC50 values), and the functional effect of the compound on receptor activity.

Elucidation of Downstream Signaling Pathways Modulated by 5-Benzothiazoleacetic acid, 2-pyridyl- in Model Systems

Upon binding to a receptor or inhibiting an enzyme, a compound typically modulates downstream signaling pathways. To investigate this for 5-Benzothiazoleacetic acid, 2-pyridyl-, researchers would employ techniques like Western blotting, reporter gene assays, or phospho-protein arrays in relevant cell-based models. This would help identify the key signaling molecules and pathways affected by the compound. A summary table would list the model system used, the key signaling proteins or pathways investigated, and the observed modulatory effects (e.g., up-regulation or down-regulation).

Molecular Docking and Molecular Dynamics Simulations of 5-Benzothiazoleacetic acid, 2-pyridyl- with Biological Targets

Computational methods such as molecular docking and molecular dynamics (MD) simulations would provide insights into the putative binding mode of 5-Benzothiazoleacetic acid, 2-pyridyl- at the atomic level. Docking studies would predict the most favorable binding pose within the active site of a target protein, highlighting key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking. MD simulations would then be used to assess the stability of the predicted ligand-protein complex over time. A table would summarize the biological target, the software used for docking and simulation, the predicted binding energy, and the key interacting amino acid residues.

Structure-Activity Relationship (SAR) Studies for Modulating Biological Mechanisms of 5-Benzothiazoleacetic acid, 2-pyridyl- Derivatives

SAR studies involve synthesizing and testing a series of chemical analogs of the lead compound to understand how structural modifications influence its biological activity. For 5-Benzothiazoleacetic acid, 2-pyridyl-, this would involve modifying the benzothiazole (B30560) ring, the acetic acid moiety, or the pyridyl group and evaluating the impact of these changes on its binding affinity, inhibitory potency, or cellular activity. The findings from SAR studies are critical for optimizing the lead compound's properties. A data table would present the chemical structures of the derivatives, the modifications made, and their corresponding biological activity data.

Cellular Permeation and Subcellular Localization Mechanisms of 5-Benzothiazoleacetic acid, 2-pyridyl- in In Vitro Research

For a compound to be effective, it often needs to cross cellular membranes and reach its intracellular target. Cellular permeation assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays, would be used to assess the ability of 5-Benzothiazoleacetic acid, 2-pyridyl- to enter cells. Fluorescence microscopy, using a fluorescently labeled version of the compound or specific organelle stains, would be employed to determine its subcellular localization. A table would summarize the experimental model, the measured permeability coefficient, and the observed subcellular distribution.

Advanced Materials Science Applications of 5 Benzothiazoleacetic Acid, 2 Pyridyl

Incorporation of 5-Benzothiazoleacetic acid, 2-pyridyl- into Functional Polymeric and Supramolecular Materials

The bifunctional nature of 5-Benzothiazoleacetic acid, 2-pyridyl-, with its polymerizable carboxylic acid group and its ability to participate in non-covalent interactions, makes it an attractive monomer for the synthesis of functional polymers and supramolecular assemblies. The carboxylic acid group can be readily polymerized through condensation reactions to form polyesters or polyamides, or it can be attached as a pendant group to a polymer backbone. The resulting polymers would intrinsically possess the photophysical and coordination properties of the benzothiazole-pyridine core.

In the realm of supramolecular chemistry, the pyridyl and benzothiazole (B30560) nitrogen atoms can act as hydrogen bond acceptors, while the carboxylic acid can serve as a hydrogen bond donor. These interactions, along with potential π-π stacking of the aromatic rings, can drive the self-assembly of the molecule into well-defined supramolecular structures such as gels, liquid crystals, or nanofibers. The formation of these ordered structures can further enhance the material's properties, leading to applications in areas like tissue engineering and controlled release systems.

Optoelectronic Properties of 5-Benzothiazoleacetic acid, 2-pyridyl- based Materials

Materials derived from 5-Benzothiazoleacetic acid, 2-pyridyl- are expected to exhibit interesting optoelectronic properties, primarily due to the inherent luminescence of the benzothiazole core. Benzothiazole derivatives are known to be efficient fluorophores, and their emission characteristics can be tuned by modifying their chemical structure and environment. The photoluminescence of materials incorporating this compound is anticipated to be sensitive to factors such as solvent polarity, pH, and the presence of metal ions.

The coordination of metal ions to the 2-pyridyl-benzothiazole moiety can significantly influence the optoelectronic properties. For instance, complexation with lanthanide ions, such as europium, has been shown to result in efficient sensitization of the metal's luminescence, leading to materials with strong, sharp emission bands. researchgate.netnih.gov This "antenna effect" makes these materials promising for applications in organic light-emitting diodes (OLEDs), lighting, and displays.

Table 1: Photophysical Properties of a Related Benzothiazole-Substituted Pyridine-2-Carboxylate Europium Complex

PropertyValueReference
Triplet State Energy20400–21400 cm⁻¹ researchgate.netnih.gov
Ligand-to-Metal Energy Transfer Efficiency60–100% researchgate.netnih.gov
Overall Quantum Yield (Solid State)12–14% researchgate.netnih.gov
Overall Quantum Yield (in DMSO)29–39% researchgate.netnih.gov

Chemo- and Biosensing Applications of 5-Benzothiazoleacetic acid, 2-pyridyl- Derivatives and Complexes

The ability of the 2-pyridyl-benzothiazole unit to selectively bind with metal ions makes 5-Benzothiazoleacetic acid, 2-pyridyl- and its derivatives excellent candidates for the development of chemo- and biosensors. The binding of a target analyte can induce a measurable change in the material's optical or electrochemical properties. For example, a colorimetric chemosensor based on a benzothiazole derivative demonstrated high selectivity for mercury ions (Hg²⁺), with a significant color change from yellow to colorless upon binding. mdpi.com

Fluorescence-based sensors are particularly attractive due to their high sensitivity. The coordination of metal ions to the 2-pyridyl-benzothiazole moiety can lead to either fluorescence quenching or enhancement, providing a "turn-off" or "turn-on" sensing mechanism. This principle can be extended to biosensing by functionalizing the carboxylic acid group with biomolecules such as enzymes or antibodies, enabling the detection of specific biological targets.

Table 2: Metal Ion Detection using a Benzothiazole-Based Colorimetric Chemosensor

Target IonSelectivityObserved ChangeReference
Hg²⁺HighColor change from yellow to colorless mdpi.com
Ni²⁺, Cr³⁺, Pb²⁺, Cu²⁺, Cd²⁺, Co²⁺, Zn²⁺, Fe²⁺No significant change- mdpi.com

Design and Synthesis of Metal-Organic Frameworks (MOFs) Utilizing 5-Benzothiazoleacetic acid, 2-pyridyl- as a Ligand

The rigid structure and multiple coordination sites of 5-Benzothiazoleacetic acid, 2-pyridyl- make it an ideal organic linker for the construction of metal-organic frameworks (MOFs). acs.orgnih.gov MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The pyridyl nitrogen, the benzothiazole nitrogen, and the carboxylate group can all coordinate to metal centers, leading to the formation of diverse and stable 3D networks.

The choice of metal ion and the reaction conditions will influence the resulting MOF's topology and pore characteristics. The inherent properties of the ligand, such as its luminescence, can be transferred to the MOF, resulting in luminescent MOFs (LMOFs) with potential applications in sensing and imaging. Furthermore, the uncoordinated functional groups within the MOF pores can be used for post-synthetic modification to introduce additional functionalities.

Application of 5-Benzothiazoleacetic acid, 2-pyridyl- in Energy Harvesting and Storage Research

In the field of energy harvesting, materials based on 5-Benzothiazoleacetic acid, 2-pyridyl- show promise for use in dye-sensitized solar cells (DSSCs). The benzothiazole-pyridine core can act as the chromophore (dye) that absorbs light and injects electrons into a semiconductor material like titanium dioxide (TiO₂). The carboxylic acid group serves as an effective anchor to bind the dye to the semiconductor surface. Research on similar benzothiadiazole-containing dyes has demonstrated power conversion efficiencies comparable to standard sensitizers. nih.gov

For energy storage applications, polymers and MOFs derived from 5-Benzothiazoleacetic acid, 2-pyridyl- could be explored as electrode materials or as components in solid-state electrolytes for batteries and supercapacitors. The porous nature of MOFs can facilitate ion transport, while the redox activity of the organic ligand and the metal centers can contribute to the energy storage capacity. Biopolymer-based materials are also being investigated for their potential in energy storage, suggesting another avenue for the application of this versatile compound. aub.edu.lb

Table 3: Performance of a Dye-Sensitized Solar Cell with a Benzothiadiazole-Containing Dye

ParameterValueReference
Power Conversion Efficiency (BzTCA)6.04% nih.gov
Power Conversion Efficiency (BzTMCA)4.68% nih.gov

Advanced Separation Technologies based on 5-Benzothiazoleacetic acid, 2-pyridyl- Functionalized Materials

Materials functionalized with 5-Benzothiazoleacetic acid, 2-pyridyl- have the potential to be used in advanced separation technologies. The ability of the 2-pyridyl-benzothiazole moiety to selectively bind to certain metal ions can be exploited for the development of adsorbents for the removal of heavy metal contaminants from water. The compound can be immobilized onto a solid support, such as silica (B1680970) or a polymer resin, to create a highly selective adsorbent material.

Furthermore, these functionalized materials can be incorporated into membranes for selective ion separation. The specific interactions between the ligand and the target ions can enhance the membrane's selectivity, allowing for the separation of valuable or toxic ions from complex mixtures. This has potential applications in areas such as hydrometallurgy, wastewater treatment, and resource recovery.

Analytical and Spectroscopic Methodologies for the Study of 5 Benzothiazoleacetic Acid, 2 Pyridyl

Advanced Chromatographic Techniques (HPLC, GC-MS, LC-MS) for Analysis and Purification of 5-Benzothiazoleacetic acid, 2-pyridyl-

Chromatographic methods are indispensable for the separation, identification, and purification of 5-Benzothiazoleacetic acid, 2-pyridyl-. The choice of technique is primarily governed by the compound's physicochemical properties, such as its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the analysis and purification of this compound due to its non-volatile and polar nature.

Separation Mode : Reversed-phase HPLC (RP-HPLC) is typically employed, utilizing a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase.

Mobile Phase : A gradient elution system consisting of an aqueous component (often with a pH-modifying buffer like formic acid or trichloroacetic acid) and an organic modifier (commonly acetonitrile (B52724) or methanol) is used to achieve efficient separation. nih.gov

Detection : A UV detector is highly effective, as the conjugated aromatic system of the benzothiazole (B30560) and pyridine (B92270) rings exhibits strong absorbance in the UV region. For more selective and sensitive analysis, HPLC can be coupled with other detectors like fluorescence or mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) provide a powerful combination of separation and detection, offering high sensitivity and structural information. This is particularly useful for identifying the compound in complex matrices and for pharmacokinetic studies of related structures. researchgate.net

Ionization : Electrospray ionization (ESI) is the preferred method for this polar molecule, capable of generating protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. Atmospheric pressure chemical ionization (APCI) can also be a viable alternative.

Analysis : In LC-MS/MS, specific precursor-to-product ion transitions can be monitored using Selected Reaction Monitoring (SRM), which provides excellent selectivity and quantification. For instance, a related compound, 2-pyridylacetic acid, is monitored via the transition m/z 138 → 92. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is generally not suitable for the direct analysis of 5-Benzothiazoleacetic acid, 2-pyridyl- due to the low volatility and potential thermal degradation of the carboxylic acid group. However, analysis by GC-MS can be performed following a chemical derivatization step (e.g., esterification) to convert the carboxylic acid into a more volatile ester, such as a methyl or ethyl ester.

Table 1: Typical Chromatographic Conditions for Analysis of Related Pyridyl and Thiazole (B1198619) Carboxylic Acids This table is interactive. You can sort and filter the data.

Technique Column Type Mobile Phase/Carrier Gas Detection Method Reference
HPLC-UV ZORBAX SB-C18 (150 × 4.6 mm) Gradient: 0.1 M Trichloroacetic acid (pH 1.7) and Acetonitrile UV (355 nm) nih.gov
LC-MS/MS Zorbax Extend C18 (150 x 4.6 mm) Acetonitrile/Water with formic acid ESI-MS/MS (SRM) researchgate.net
LC-MS/MS X-Bridge Glycan BEH Amide Gradient: Water/Acetonitrile with 0.1% formic acid ESI-MS/MS nih.gov
GC-MS (Post-derivatization) Helium Mass Spectrometry (EI) General Practice

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Elucidation of 5-Benzothiazoleacetic acid, 2-pyridyl- and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of 5-Benzothiazoleacetic acid, 2-pyridyl-. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR Spectroscopy : The proton NMR spectrum reveals the number of different types of protons and their connectivity.

Aromatic Region : Protons on the pyridine and benzothiazole rings will appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic rings. The specific coupling patterns (doublets, triplets, etc.) help in assigning each proton to its exact position.

Methylene (B1212753) Protons : The two protons of the acetic acid's methylene group (-CH₂-) are expected to appear as a singlet around 3.5-4.5 ppm.

Carboxylic Acid Proton : The acidic proton of the -COOH group is typically observed as a broad singlet at a very downfield chemical shift, often above 10 ppm, and its signal can be exchanged with D₂O. mdpi.com

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

Carbonyl Carbon : The carbon of the carboxylic acid group is the most deshielded, appearing in the range of 170-180 ppm.

Aromatic Carbons : The carbons of the benzothiazole and pyridine rings will resonate in the 110-160 ppm region. Carbons directly attached to nitrogen or sulfur will have distinct chemical shifts.

Methylene Carbon : The -CH₂- carbon of the acetic acid moiety will appear in the more upfield region, typically between 30 and 50 ppm.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign all proton and carbon signals and confirm the connectivity between the different structural fragments.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 5-Benzothiazoleacetic acid, 2-pyridyl- This table is interactive. You can sort and filter the data.

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Carboxylic Acid (-COOH) > 10 (broad) 170 - 180 Signal is exchangeable with D₂O.
Pyridine Ring (C-H) 7.5 - 8.8 120 - 155 Specific shifts and coupling depend on position.
Benzothiazole Ring (C-H) 7.2 - 8.2 115 - 160 Specific shifts depend on substitution pattern.
Methylene (-CH₂-) 3.5 - 4.5 30 - 50 Appears as a singlet.

Mass Spectrometry (MS) Applications in Characterizing 5-Benzothiazoleacetic acid, 2-pyridyl- and its Transformation Products

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of 5-Benzothiazoleacetic acid, 2-pyridyl-, and for elucidating the structure of its related transformation products.

Using a soft ionization technique like ESI, the molecule will readily form a protonated molecular ion, [M+H]⁺, or a deprotonated molecular ion, [M-H]⁻. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, which allows for the determination of the elemental formula with high confidence.

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern can be used as a chemical fingerprint for identification. Key fragmentation pathways for this molecule would likely include:

Loss of the Carboxylic Acid Group : A neutral loss of 45 Da (-COOH) or 44 Da (CO₂) after rearrangement is a common fragmentation for carboxylic acids. miamioh.edu

Alpha-Cleavage : Cleavage of the bond between the methylene group and the benzothiazole ring.

Ring Fragmentation : Fragmentation of the benzothiazole and pyridine rings, leading to characteristic product ions that can confirm the presence of these heterocyclic systems. sapub.org

This technique is invaluable for identifying metabolites or degradation products, which might involve modifications such as hydroxylation, decarboxylation, or conjugation. By comparing the fragmentation patterns of the parent compound and its transformation products, the site of modification can often be determined.

X-ray Crystallography of 5-Benzothiazoleacetic acid, 2-pyridyl- and its Coordination Complexes

Single-crystal X-ray crystallography provides the definitive, three-dimensional atomic arrangement of a molecule in the solid state. For 5-Benzothiazoleacetic acid, 2-pyridyl-, this technique can confirm its constitution and reveal its conformation and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group.

This compound is also an excellent candidate to act as a ligand in coordination chemistry. It possesses multiple potential coordination sites: the nitrogen atom of the pyridine ring, the nitrogen atom of the thiazole ring, and the oxygen atoms of the carboxylate group. It can act as a bidentate or tridentate ligand, forming stable complexes with various transition metal ions.

X-ray crystallographic studies of these metal complexes can provide precise information on:

Coordination Geometry : The arrangement of the ligands around the central metal ion (e.g., octahedral, tetrahedral). For example, related thiazole-pyridyl ligands have been shown to form distorted octahedral geometries with nickel(II). nih.gov

Bond Lengths and Angles : Provides details of the metal-ligand bond distances (e.g., Ni-N, Ni-O) and angles within the coordination sphere. nih.gov

Supramolecular Assembly : Reveals how the complex molecules pack in the crystal lattice through non-covalent interactions like hydrogen bonding and π-π stacking, which can assemble individual molecules into 1D, 2D, or 3D networks. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Functional Group Identification of 5-Benzothiazoleacetic acid, 2-pyridyl-

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint and are excellent for identifying the functional groups present.

Key Vibrational Modes :

Carboxylic Acid Group : This group gives rise to very characteristic bands. The O-H stretching vibration appears as a very broad band in the region of 2500-3300 cm⁻¹. The C=O stretching vibration is an intense, sharp band typically found between 1700-1760 cm⁻¹ for a monomeric acid, but shifts to a lower frequency (e.g., ~1670 cm⁻¹) if the acid forms hydrogen-bonded dimers. researchgate.net

Aromatic Rings : C-H stretching vibrations for the aromatic protons are observed above 3000 cm⁻¹. C=C and C=N stretching vibrations within the pyridine and benzothiazole rings appear in the 1400-1625 cm⁻¹ region. mdpi.com

Methylene Group : The C-H stretching vibrations (symmetric and asymmetric) of the -CH₂- group are found in the 2850-2960 cm⁻¹ range.

Benzothiazole Moiety : Vibrations involving the C-S bond and the thiazole ring itself will have characteristic frequencies at lower wavenumbers.

By analyzing the positions, intensities, and shapes of the vibrational bands, one can confirm the presence of all key functional groups, gain insight into intermolecular interactions like hydrogen bonding, and study conformational isomers.

Table 3: Characteristic IR and Raman Frequencies for Key Functional Groups This table is interactive. You can sort and filter the data.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity Reference
Carboxylic Acid O-H stretch 2500 - 3300 Broad, Strong (IR) mdpi.com
Carboxylic Acid C=O stretch 1660 - 1760 Strong (IR) researchgate.net
Aromatic Rings C-H stretch 3000 - 3100 Medium-Weak mdpi.com
Aromatic Rings C=C / C=N stretch 1400 - 1625 Medium-Strong researchgate.net
Methylene C-H stretch 2850 - 2960 Medium mdpi.com

Advanced Fluorescence Spectroscopy and Luminescence Studies of 5-Benzothiazoleacetic acid, 2-pyridyl-

The 2-pyridyl-benzothiazole scaffold is a well-known fluorophore, and thus 5-Benzothiazoleacetic acid, 2-pyridyl- is expected to exhibit significant fluorescence. researchgate.net Luminescence studies provide insights into the electronic structure of the molecule and its behavior in the excited state.

Photophysical Properties :

Absorption and Emission : The molecule is expected to show strong absorption in the UV or near-UV region, corresponding to π-π* electronic transitions within the conjugated aromatic system. Following excitation, it will likely exhibit strong fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift). Benzothiazole and pyridylthiazole derivatives are known for having high fluorescence quantum yields and large Stokes shifts. researchgate.netfigshare.com

Environmental Sensitivity : The fluorescence properties (intensity, wavelength, lifetime) are often sensitive to the local environment. Factors such as solvent polarity, pH, and the presence of metal ions can cause significant changes in the emission spectrum. The pyridine nitrogen and the carboxylic acid group are pH-sensitive sites that can be protonated or deprotonated, altering the electronic properties and thus the fluorescence of the molecule.

Metal Ion Sensing : The ability of the molecule to act as a ligand for metal ions can be exploited for sensing applications. Coordination to certain metal ions, such as zinc, can lead to a significant enhancement of fluorescence emission, forming the basis for a fluorescent chemosensor. nih.gov

Excited-State Processes : Some related benzothiazole structures are known to undergo excited-state intramolecular proton transfer (ESIPT), which can lead to dual emission bands. mdpi.com Investigating whether this process occurs in 5-Benzothiazoleacetic acid, 2-pyridyl- could reveal further details about its excited-state dynamics.

Techniques such as steady-state and time-resolved fluorescence spectroscopy are used to measure key parameters like quantum yield, fluorescence lifetime, and anisotropy, providing a comprehensive picture of the molecule's photophysical behavior.

Future Research Directions and Emerging Paradigms for 5 Benzothiazoleacetic Acid, 2 Pyridyl

Exploration of Undiscovered Reactivity Patterns and Synthetic Transformations for 5-Benzothiazoleacetic acid, 2-pyridyl-

The core structure of 5-Benzothiazoleacetic acid, 2-pyridyl- presents multiple sites for chemical modification, suggesting a rich landscape of yet-to-be-explored reactivity. Future synthetic research can move beyond traditional methods to unlock novel transformations and create derivatives with highly specialized functions.

Key areas for exploration include:

Functionalization of the Acetic Acid Moiety: The carboxylic acid group is a prime target for transformations. Esterification, amidation with diverse amines or amino acids, and conversion to acyl halides can produce a library of new derivatives. These modifications can be used to create prodrugs, attach biomolecules for targeted delivery, or link the scaffold to polymer backbones for new material applications.

Derivatization of the Benzene (B151609) and Pyridine (B92270) Rings: Electrophilic aromatic substitution on the benzothiazole (B30560) ring system or nucleophilic substitution on the pyridine ring could introduce a range of functional groups (e.g., nitro, halogen, amino groups). These can modulate the electronic properties, solubility, and biological activity of the parent molecule. For instance, N-acetylation of related 2-aminobenzothiazoles has been achieved using acetic acid directly, suggesting alternative acylation pathways could be explored. umpr.ac.id

Novel Cyclization and Condensation Reactions: The established synthesis of the benzothiazole nucleus often involves the condensation of 2-aminothiophenols with carboxylic acids or aldehydes. nih.govsemanticscholar.orgmdpi.com Future work could explore multicomponent, "one-pot" reactions where the acetic acid side chain participates in intramolecular cyclizations to form novel fused heterocyclic systems. nih.gov

Coordination Chemistry and Metal Complex Formation: The bidentate chelation potential of the 2-pyridyl-benzothiazole core makes it an excellent ligand for forming complexes with transition metals. researchgate.net Research into its coordination with metals like copper, nickel, and cobalt could yield new catalysts, imaging agents, or metallodrugs with unique electronic and therapeutic properties. researchgate.net

A summary of potential synthetic transformations is presented below.

Reaction TypeTarget SitePotential ReagentsDesired Outcome
AmidationAcetic Acid GroupAmines, Amino AcidsProdrugs, Bioconjugates
EsterificationAcetic Acid GroupAlcoholsModulate Lipophilicity
Electrophilic SubstitutionBenzene RingNitrating/Halogenating AgentsElectronic Property Tuning
Metal ComplexationPyridyl-N, Thiazole-NTransition Metal Salts (Cu, Ni, Co)Catalysts, Metallodrugs
Intramolecular CyclizationAcetic Acid & RingDehydrating AgentsNovel Fused Heterocycles

Integration of Artificial Intelligence and Machine Learning in 5-Benzothiazoleacetic acid, 2-pyridyl- Research and Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of novel molecules. For 5-Benzothiazoleacetic acid, 2-pyridyl-, these computational tools can accelerate research by predicting properties, optimizing syntheses, and designing new derivatives with enhanced efficacy.

Future research should focus on:

Predictive Modeling for Bioactivity: ML algorithms, such as Random Forest and XGBoost, can be trained on datasets of existing benzothiazole derivatives to build Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov These models could predict the potential of new virtual derivatives of 5-Benzothiazoleacetic acid, 2-pyridyl- as anticancer, antimicrobial, or enzyme inhibitory agents, prioritizing synthetic efforts. mdpi.comnih.govnih.gov

De Novo Molecular Design: Generative AI models can design entirely new molecules based on the 2-pyridyl-benzothiazole scaffold, optimized for specific properties like binding affinity to a biological target or desired photophysical characteristics.

Reaction Prediction and Synthesis Optimization: AI tools can predict the outcomes of unknown chemical reactions and suggest optimal synthetic routes. nih.gov This can reduce the trial-and-error nature of chemical synthesis, leading to higher yields and faster discovery of novel compounds.

In Silico Property Prediction: Computational methods, including Density Functional Theory (DFT) and molecular dynamics simulations, can be used to predict key properties such as molecular geometry, electronic charge distribution (HOMO-LUMO), and binding interactions with protein targets. mdpi.combiointerfaceresearch.com This provides deep mechanistic insights before a compound is ever synthesized. Studies on related benzothiadiazole derivatives have successfully used ML to forecast maximum absorption and emission wavelengths, demonstrating the power of these techniques for designing molecules with tailored photophysical properties. nih.gov

Development of Novel Research Probes and Tools based on 5-Benzothiazoleacetic acid, 2-pyridyl-

The inherent fluorescence and metal-chelating properties of the 2-pyridyl-benzothiazole core make it an attractive scaffold for creating chemical probes and diagnostic tools. The acetic acid side chain provides a convenient handle for bioconjugation or for modulating solubility in biological media.

Emerging opportunities include:

Fluorescent Probes for Biological Analytes: Benzothiazole derivatives are known to form the basis of fluorescent probes for detecting reactive oxygen species, metal ions, and other small molecules. nih.govnih.gov A closely related compound, 2-(2-pyridyl)benzothiazoline, has been developed as a probe for superoxide (B77818) anion radicals. nih.gov Future work could modify the 5-Benzothiazoleacetic acid, 2-pyridyl- structure to create selective probes for specific ions (e.g., Hg²⁺, Cu²⁺), enzymes, or cellular environments (e.g., pH). nih.gov

Bioimaging Agents: The scaffold's potential for two-photon absorption could be exploited to develop probes for deep-tissue imaging with reduced background fluorescence and photodamage. researchgate.net By attaching targeting moieties to the acetic acid group, these probes could be directed to specific organelles or cell types for advanced biological imaging.

Diagnostic Tools and Sensors: The compound could be immobilized on solid supports or nanoparticles to create reusable sensors for environmental monitoring or clinical diagnostics. For example, benzothiazole-based probes have been integrated into test strips for the visual detection of hydrazine (B178648) in various samples. rsc.orgbohrium.com

The table below outlines potential probe designs based on the core scaffold.

Probe TypeTarget AnalyteDesign StrategyPotential Application
Chelation-based ProbeMetal Ions (Hg²⁺, Cu²⁺)Modify electronic structure to induce fluorescence change upon ion binding. nih.govEnvironmental Monitoring
Reaction-based ProbeReactive Oxygen SpeciesEngineer selective reaction that converts a non-fluorescent form to a fluorescent product. nih.govCellular Stress Studies
pH SensorH⁺/OH⁻Incorporate pH-sensitive groups that alter the intramolecular charge transfer (ICT) process.Mapping Organelle pH
Bioconjugated ProbeSpecific ProteinsUse the acetic acid group to link the fluorophore to a known protein ligand or antibody.Targeted Cell Imaging

Sustainable and Circular Economy Approaches in the Chemical Synthesis and Utilization of 5-Benzothiazoleacetic acid, 2-pyridyl-

Adopting green chemistry principles is crucial for the future of chemical manufacturing. Research into the synthesis of 5-Benzothiazoleacetic acid, 2-pyridyl- should prioritize environmentally benign methods that reduce waste, energy consumption, and the use of hazardous materials.

Key sustainable strategies include:

Green Solvents and Catalysts: Traditional syntheses often use volatile organic solvents. Future routes should focus on using water, ionic liquids, or solvent-free conditions. airo.co.inorgchemres.org The use of recyclable, non-toxic catalysts, such as ammonium (B1175870) chloride or copper sulfate (B86663) in aqueous media, should be explored. nih.govorgchemres.org

Energy-Efficient Synthesis: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and energy consumption compared to conventional heating. airo.co.in This technique has been successfully applied to the synthesis of various benzothiazole derivatives.

Atom Economy and Waste Reduction: Synthetic pathways should be designed to maximize the incorporation of all starting materials into the final product. One-pot, multicomponent reactions are particularly effective in this regard. Comparing conventional methods with green approaches has shown significant reductions in waste and energy use. airo.co.in

Use of Bio-based Feedstocks: Aligning with circular economy principles, future research could investigate the use of renewable, bio-based precursors for synthesizing the benzothiazole core and its substituents, reducing reliance on petroleum-based starting materials. airo.co.in

The following table compares conventional and green synthesis approaches for benzothiazole derivatives, based on published data. airo.co.in

ParameterConventional MethodGreen Synthesis (Microwave-Assisted)
Energy Consumption HighReduced by ~40%
Waste Generation HighReduced by ~50%
E-Factor (Waste/Product Ratio) PoorImproved by ~30%
Solvents Toluene, other VOCsWater, Ethanol, Solvent-free
Reaction Time Hours to DaysMinutes

Interdisciplinary Synergies and Collaborative Research Initiatives Involving 5-Benzothiazoleacetic acid, 2-pyridyl-

Maximizing the scientific impact of 5-Benzothiazoleacetic acid, 2-pyridyl- will require breaking down traditional research silos and fostering collaboration across diverse scientific disciplines. The multifaceted nature of this compound makes it an ideal subject for synergistic research initiatives.

Potential collaborative frameworks include:

Chemistry and Biology: Synthetic chemists can design and create novel derivatives, while biochemists and cell biologists can evaluate their efficacy in cellular and animal models. This partnership is essential for developing new therapeutics or biological probes. nih.gov

Computational and Experimental Science: Computational chemists can use AI and molecular modeling to predict promising candidate molecules, which can then be synthesized and validated by experimental chemists. nih.govnih.gov This iterative cycle of design and testing can dramatically accelerate the discovery process.

Materials Science and Medicine: Material scientists can work with medicinal chemists to incorporate the compound into novel drug delivery systems, biocompatible polymers, or diagnostic devices.

Pharmacology and Toxicology: As new bioactive derivatives are discovered, collaborations with pharmacologists and toxicologists will be essential to understand their mechanisms of action, pharmacokinetics, and safety profiles, paving the way for potential clinical applications. nih.gov

By pursuing these future research directions, the scientific community can unlock the full potential of 5-Benzothiazoleacetic acid, 2-pyridyl-, transforming it from a single molecule into a versatile platform for innovation in medicine, materials, and sustainable technology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.